Product packaging for Calcium naphthalene-2,7-disulphonate(Cat. No.:CAS No. 94166-69-5)

Calcium naphthalene-2,7-disulphonate

Cat. No.: B12667868
CAS No.: 94166-69-5
M. Wt: 326.4 g/mol
InChI Key: GPZTVGCIEPTNIV-UHFFFAOYSA-L
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Description

Calcium naphthalene-2,7-disulphonate ( 94166-69-5) is an organic calcium salt with the molecular formula C 10 H 6 CaO 6 S 2 and a molecular weight of 326.35 g·mol -1 . It is derived from naphthalene, a polycyclic aromatic hydrocarbon (PAH) consisting of two fused benzene rings . This compound is part of a broader class of naphthalene derivatives, including various disulfonated isomers, which are of significant interest in synthetic chemistry and environmental research . As a synthetic organic compound (SOC), it is primarily utilized in industrial and materials science research. Its key research value lies in its potential application as a specialty chemical intermediate. Researchers investigate its use in the development of advanced materials and its behavior in environmental systems. Like other naphthalene sulfonates, its physicochemical properties, including the sulfonate groups, make it a subject of study in dispersion and surfactant sciences . From an environmental standpoint, naphthalene sulfonates are classified as emerging contaminants, and their microbial degradation is an active area of bioremediation research . Studies focus on bacterial species from the phyla Proteobacteria, Firmicutes, and Actinobacteria, which have shown the ability to metabolize similar substituted naphthalene compounds, providing insights for developing eco-friendly cleanup technologies for such pollutants . This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6CaO6S2 B12667868 Calcium naphthalene-2,7-disulphonate CAS No. 94166-69-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

94166-69-5

Molecular Formula

C10H6CaO6S2

Molecular Weight

326.4 g/mol

IUPAC Name

calcium;naphthalene-2,7-disulfonate

InChI

InChI=1S/C10H8O6S2.Ca/c11-17(12,13)9-3-1-7-2-4-10(18(14,15)16)6-8(7)5-9;/h1-6H,(H,11,12,13)(H,14,15,16);/q;+2/p-2

InChI Key

GPZTVGCIEPTNIV-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Ca+2]

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of Calcium Naphthalene 2,7 Disulphonate

Established Synthetic Pathways for Naphthalene (B1677914) Disulfonates

The traditional and most established method for synthesizing the precursor, naphthalene-2,7-disulfonic acid, is through the direct sulfonation of naphthalene using a sulfonating agent, typically concentrated sulfuric acid or oleum. lignincorp.comlignincorp.com This electrophilic aromatic substitution reaction is highly dependent on reaction conditions, particularly temperature, to achieve the desired isomer.

Sulfonation Reaction Mechanisms

The sulfonation of naphthalene is a reversible electrophilic aromatic substitution. The mechanism involves the attack of the electrophile, sulfur trioxide (SO₃), on the electron-rich naphthalene ring. This attack can occur at two primary positions: the alpha (C1) or beta (C2) position.

The initial attack forms a resonance-stabilized carbocation intermediate, also known as an arenium ion or Wheland intermediate. The stability of this intermediate and the activation energy required for its formation dictate the reaction's outcome.

Kinetic vs. Thermodynamic Control : At lower temperatures (approximately 40-80°C), the reaction is under kinetic control, favoring the formation of the alpha-isomer, naphthalene-1-sulfonic acid. sciencemadness.org This is because the activation energy for the attack at the alpha position is lower, leading to a faster reaction rate. The intermediate for alpha-substitution is more stabilized by resonance.

At higher temperatures (above 160°C), the reaction is under thermodynamic control. sciencemadness.org The sulfonation reaction is reversible, and at elevated temperatures, the initially formed alpha-isomer can undergo desulfonation and rearrange to the more stable beta-isomer, naphthalene-2-sulfonic acid. The beta-isomer is thermodynamically favored due to reduced steric hindrance between the bulky sulfonic acid group and the adjacent peri-hydrogen atom at the C8 position, a strain that exists in the alpha-isomer.

To achieve disubstitution at the 2 and 7 positions, the reaction is typically carried out at high temperatures with excess sulfuric acid or oleum. Following the formation of the initial monosulfonated product, a second sulfonation occurs. The high temperature directs the substitution to the thermodynamically stable positions, resulting in naphthalene-2,7-disulfonic acid as a major product, although often in a mixture with other isomers like the 2,6-disulfonic acid. lignincorp.compatsnap.com The final mixture is then typically purified to isolate the desired 2,7-isomer. patsnap.comprepchem.com

Calcium Salt Formation Routes

Once naphthalene-2,7-disulfonic acid is synthesized and isolated, it is converted to its calcium salt. This is a standard acid-base reaction. The sulfonic acid is treated with a suitable calcium-containing base, such as calcium hydroxide (B78521) or calcium carbonate.

The general reaction is as follows: 2 R-SO₃H + Ca(OH)₂ → (R-SO₃)₂Ca + 2 H₂O (where R is the naphthalene-2,7-diyl group)

In practice, the naphthalene-2,7-disulfonic acid is dissolved in water, and the pH is carefully adjusted by adding the calcium base. google.com The resulting calcium naphthalene-2,7-disulphonate can then be isolated from the solution, often by precipitation and filtration, as its solubility may be lower than the corresponding acid or sodium salt. lignincorp.com This precipitation can also serve as a purification method. For instance, the sodium salt of naphthalene-2,7-disulfonic acid is significantly more soluble than that of the 2,6-isomer, and one purification strategy involves precipitating the calcium salt at lower temperatures to separate it, followed by recrystallization. lignincorp.com

Novel Approaches in this compound Synthesis

Green Chemistry Principles in Synthesis

Efforts to make the synthesis more environmentally friendly have centered on reducing waste and using recyclable materials.

Recyclable Solvents : A significant advancement in aromatic sulfonation is the use of ionic liquids as solvents. google.com These are salts that are liquid at or near room temperature and possess properties like low vapor pressure, high thermal stability, and tunable solubility. youtube.comyoutube.com Their use can lead to cleaner reactions, minimal by-product formation, and the potential for catalyst and solvent recycling, which is a core tenet of green chemistry. google.com A patent for a related process—the nitration of 2,7-naphthalene disulfonic acid—highlights the use of recyclable organic acids as the reaction medium to avoid the generation of acidic wastewater. google.com

Waste Valorization : Industrial processes for naphthalene sulfonates often generate mother liquors rich in various isomers and residual acids. Novel methods have been developed to utilize these waste streams. Patents describe processes where the mother liquor from 2-naphthalene sulfonic acid or 1,6-naphthalene disulfonic acid production is used as the starting material to synthesize the 2,7-isomer, effectively recycling waste and reducing raw material consumption. google.comgoogle.com

Catalytic Enhancements in Yield and Selectivity

The use of advanced catalysts and process control has led to significant improvements in the synthesis of naphthalene disulfonates.

Solid Acid Catalysts : To overcome the issues associated with using large quantities of corrosive liquid acids like H₂SO₄, research has explored solid acid catalysts. A patent details the use of a solid superacid catalyst (Cr-SO₄/ZrO₂) in naphthalene sulfonation, which shortens the reaction time and improves production efficiency. google.com Other solid acids, such as various zeolites, have shown potential in related naphthalene reactions, offering benefits like easier separation and regeneration. researchgate.net

Process Optimization : Methodical control over reaction parameters has been shown to enhance product purity and yield. One patented method for preparing 2,7-naphthalenedisulfonic acid involves a two-stage process. The first stage is conducted under an inert atmosphere, followed by a second stage under negative pressure, a technique designed to improve the conversion rate and final product purity. google.com

Reaction Kinetics and Thermodynamic Considerations in Synthesis

The distribution of isomers in naphthalene sulfonation is a classic example of the interplay between reaction kinetics and thermodynamics. The choice of reaction temperature is the most critical factor in determining whether the kinetically or thermodynamically favored product dominates. researchgate.net

As established, lower temperatures favor the 1-sulfonic acid (kinetic product), while higher temperatures allow for the reversible reaction to reach equilibrium, favoring the more stable 2-sulfonic acid (thermodynamic product). The higher stability of the 2-isomer and its derivatives, like 2,7-naphthalenedisulfonic acid, is attributed to the minimization of steric repulsion. researchgate.net

The following table summarizes the influence of temperature on the primary product of naphthalene monosulfonation, which is the foundational step for disulfonation.

Reaction ParameterConditionPrimary ProductControlling Factor
Temperature Low (~80°C or below)1-Naphthalenesulfonic acidKinetic Control
Temperature High (~160°C or above)2-Naphthalenesulfonic acidThermodynamic Control

This table illustrates the well-established principle of kinetic versus thermodynamic control in the monosulfonation of naphthalene, the precursor step to forming disulfonates.

A kinetic study that developed a mathematical model for the process found that the optimal reaction temperature for maximizing the yield of the β-sulfonic acid was around 170°C for an equimolar acid-to-naphthalene ratio. Further investigation into the sulfonation of naphthalene in concentrated aqueous sulfuric acid at 25°C revealed that the higher reactivity at the 1-position is primarily due to a more favorable enthalpy of activation, with the entropy of activation playing a minor role. researchgate.net These detailed kinetic and thermodynamic studies are crucial for optimizing reactor design and reaction conditions to selectively produce the desired 2,7-isomer precursor for this compound.

Coordination Chemistry and Supramolecular Interactions of Calcium Naphthalene 2,7 Disulphonate

Ligand Properties of Naphthalene-2,7-Disulphonate Anion

The naphthalene-2,7-disulphonate anion (NDS²⁻) is a versatile ligand derived from naphthalene-2,7-disulfonic acid. nih.gov Its ligand properties are primarily dictated by the two sulfonate (-SO₃⁻) groups attached to the rigid, aromatic naphthalene (B1677914) core.

The key characteristics of the NDS²⁻ anion as a ligand include:

Multidentate Nature : Each sulfonate group has three oxygen atoms, which can act as donor atoms to coordinate with metal ions. This makes the NDS²⁻ anion a potentially multidentate ligand. The oxygen atoms of the sulfonate groups are hard bases, showing a preference for hard acid metal ions like Ca²⁺. researchgate.net

Bridging Capability : The two sulfonate groups are positioned at opposite ends of the naphthalene molecule. This spatial arrangement makes the NDS²⁻ anion an excellent bridging ligand, capable of connecting multiple metal centers to form extended one-, two-, or three-dimensional coordination polymers and networks. researchgate.net

Structural Rigidity and Shape : The naphthalene core is a planar and rigid aromatic system. This rigidity imparts a predictable geometry to the coordination assemblies, making it a useful building block in crystal engineering and the design of metal-organic frameworks (MOFs). rsc.org

Electronic Properties : The delocalized π-system of the naphthalene ring can be involved in non-covalent interactions, such as π-π stacking, which play a crucial role in the stabilization of supramolecular architectures. The sulfonate groups are electron-withdrawing, which can influence the electronic properties of the naphthalene system.

The combination of hard donor atoms, bridging capability, and a rigid aromatic backbone makes the naphthalene-2,7-disulphonate anion a versatile component in the construction of diverse coordination compounds and supramolecular assemblies.

Complexation with Metal Ions and Sequestration Mechanisms

The sulfonate groups of the naphthalene-2,7-disulphonate anion readily interact with metal ions, leading to the formation of metal complexes. This complexation is the basis for its potential application in the sequestration of metal ions.

Stoichiometry and Stability Constants of Metal Complexes

The stoichiometry of metal complexes with naphthalene-2,7-disulphonate can vary depending on the metal ion's size, charge, and coordination preferences. For a divalent cation like calcium (Ca²⁺), a 1:1 stoichiometry is expected, where one calcium ion is neutralized by one naphthalene-2,7-disulphonate anion, resulting in the neutral salt, calcium naphthalene-2,7-disulphonate.

The stability of metal-sulfonate complexes is a key factor in their ability to sequester metal ions from solutions. The formation of stable, often insoluble, complexes can be an effective mechanism for the removal of metal ions from aqueous environments.

Chelation Effects and Coordination Modes

The naphthalene-2,7-disulphonate anion can exhibit various coordination modes with metal ions. The sulfonate group itself can coordinate to a metal ion in a monodentate fashion (using one oxygen atom), a bidentate chelating fashion (using two oxygen atoms to bind to the same metal center), or a bidentate bridging fashion (using two oxygen atoms to link two different metal centers).

Given the distance between the two sulfonate groups on the naphthalene ring, chelation to a single metal ion by both sulfonate groups is sterically impossible. Therefore, the primary coordination modes of the naphthalene-2,7-disulphonate anion involve either coordination through a single sulfonate group or, more commonly, bridging between multiple metal centers.

In the context of calcium, which exhibits flexible coordination geometries and a preference for oxygen donor ligands, the sulfonate oxygen atoms are the primary binding sites. figshare.com Calcium ions in crystal structures typically have coordination numbers ranging from 6 to 8. figshare.com This coordination sphere is often completed by water molecules or other available ligands in the system. The interaction between Ca²⁺ and the sulfonate groups is expected to be primarily through metal-sulfonate bonding, leading to the formation of simple coordination networks. nih.gov

Self-Assembly and Supramolecular Architectures

The interplay of coordination bonds and non-covalent interactions in systems containing calcium and naphthalene-2,7-disulphonate can lead to the spontaneous formation of ordered supramolecular structures.

Non-Covalent Interactions in Crystal Engineering

Crystal engineering with metal-sulfonate systems relies on the predictable nature of the coordination bonds and the influence of weaker, non-covalent interactions. In the case of this compound, several non-covalent interactions are expected to play a significant role in directing the self-assembly process:

π-π Stacking : The planar naphthalene rings can interact with each other through π-π stacking interactions. These interactions, although weaker than coordination bonds, are directional and can significantly influence the packing of the molecules in the crystal lattice.

Ion Pairing : The electrostatic attraction between the Ca²⁺ cations and the NDS²⁻ anions is the primary driving force for the formation of the salt. In the solid state, this results in a well-defined ionic lattice.

Studies on related systems, such as metal complexes of other aromatic sulfonates, have shown that the interplay of these interactions can lead to the formation of layered structures, with alternating inorganic (metal-sulfonate) and organic (aromatic ring) layers. nih.gov

Hydrogel and Polymeric Network Formation

The bridging nature of the naphthalene-2,7-disulphonate anion makes it a suitable candidate for the construction of coordination polymers. By linking multiple calcium centers, it can form one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks.

The formation of such extended networks is a key step towards the development of functional materials like hydrogels. While there is no specific literature detailing hydrogel formation with this compound, the general principles of coordination polymer formation suggest its potential. The ability of the sulfonate groups to coordinate with calcium ions and the potential for extensive hydrogen bonding with water molecules could lead to the entrapment of a large amount of water within a three-dimensional network, a characteristic feature of hydrogels.

Furthermore, naphthalene-based polymers have been synthesized and investigated for various applications. researchgate.net The rigid and functionalizable naphthalene unit can be incorporated into polymeric structures to impart specific properties. While not directly involving this compound, these studies highlight the potential of the naphthalene disulfonate moiety as a monomer or cross-linking agent in the formation of polymeric networks.

Role as a Structure-Directing Agent in Material Synthesis

The utility of organic molecules to guide the assembly of metal ions into well-defined architectures is a cornerstone of crystal engineering and materials science. In this context, this compound emerges as a noteworthy, though not extensively explored, candidate for a structure-directing agent. Its rigid aromatic core, coupled with the coordinating sulfonate groups, provides a specific geometric and electronic blueprint that can influence the formation of coordination polymers and other crystalline materials. While detailed studies on this compound are limited, the behavior of its isomers and related compounds offers significant insights into its potential role.

The disodium (B8443419) salt of naphthalene-2,7-disulfonic acid is recognized as an organic building block in chemical synthesis. scbt.com The synthesis of naphthalenedisulfonic acids, including the 2,7-isomer, is a well-established process, traditionally involving the sulfonation of naphthalene. google.com These compounds serve as crucial intermediates in various industries, particularly for dyes. google.com Their application in material synthesis is a logical extension of their chemical versatility.

To understand the structure-directing potential of the naphthalene-2,7-disulphonate ligand with calcium, it is instructive to examine a closely related system: a novel Ca(II) coordination polymer synthesized with the isomeric 1,6-naphthalenedisulfonate (B1224069) and 4,4'-bipyridyl as a co-ligand. nih.gov In this instance, a one-dimensional helical chain structure, formulated as [Ca(1,6-naphthalenedisulfonate)(4,4'-bipyridyl)(H₂O)₄]n, is formed. nih.gov The Ca(II) ion is seven-coordinated, adopting a distorted pentagonal bipyramidal geometry. nih.gov This coordination environment is established by four water molecules, one nitrogen atom from a 4,4'-bipyridyl molecule, and two oxygen atoms from two different 1,6-naphthalenedisulfonate ligands. nih.gov

The bridging nature of the 1,6-naphthalenedisulfonate ligand is pivotal to the formation of the polymeric chain. nih.gov Furthermore, π–π stacking interactions between the naphthalene rings of these bridging ligands facilitate the self-assembly of the one-dimensional chains into a more complex architecture. nih.gov Hydrogen bonding further extends these chains into a three-dimensional network. nih.gov This detailed structural analysis of the 1,6-isomer provides a strong model for how the 2,7-isomer might behave. The positioning of the sulfonate groups on the naphthalene ring will undoubtedly alter the geometry of the resulting coordination polymer, potentially leading to different network topologies.

The choice of the naphthalene-2,7-disulphonate ligand offers specific advantages as a structure-directing agent. The rigidity of the naphthalene backbone imparts a degree of predictability to the resulting framework. The sulfonate groups are effective coordinating moieties for alkaline earth metals like calcium. The potential for π–π stacking interactions, as seen with the 1,6-isomer, adds another layer of control over the supramolecular assembly.

While empirical data on coordination polymers derived exclusively from calcium and naphthalene-2,7-disulphonate is not widely available in the reviewed literature, the principles of coordination chemistry and supramolecular interactions strongly suggest its efficacy as a structure-directing agent. The synthesis of such materials would likely involve the reaction of a soluble calcium salt with naphthalene-2,7-disulfonic acid or its salt under conditions that favor crystallization. The resulting materials could exhibit interesting properties, such as thermal stability, as demonstrated by the Ca(II) 1,6-naphthalenedisulfonate polymer which is stable up to 180 °C. nih.gov

Future research in this area could focus on the systematic synthesis and characterization of coordination polymers using this compound. By varying reaction conditions, such as solvent systems and the inclusion of co-ligands, it may be possible to generate a family of materials with diverse structures and properties, further elucidating the nuanced role of this compound as a structure-directing agent.

ParameterValueReference
Compound [Ca(1,6-naphthalenedisulfonate)(4,4'-bipyridyl)(H₂O)₄]n nih.gov
Crystal System Orthorhombic nih.gov
Space Group P2₁2₁2₁ nih.gov
Coordination Number of Ca(II) 7 nih.gov
Geometry of Ca(II) Distorted Pentagonal Bipyramid nih.gov
BondLength (Å)Reference
Ca-O (water) 2.2982(13) - 2.4896(14) nih.gov
Ca-O (sulfonate) 2.2982(13) - 2.4896(14) nih.gov
Ca-N (4,4'-bipyridyl) 2.5934(15) nih.gov

Advanced Materials Applications of Calcium Naphthalene 2,7 Disulphonate

Application in Detergent Formulations: Mechanistic Insights

The performance of detergents can be significantly impacted by the hardness of the water used in the washing process. Calcium naphthalene-2,7-disulphonate serves as a specialized additive to counteract these effects.

Water hardness is primarily caused by the presence of dissolved calcium (Ca²⁺) and magnesium (Mg²⁺) ions. canada.ca These ions can react with anionic surfactants in detergents, leading to the formation of insoluble precipitates or "soap scum," which reduces cleaning efficiency. This compound is utilized in some detergent formulations for its ability to form complexes with calcium ions, which helps mitigate the negative effects of water hardness. ontosight.ai By sequestering the free calcium ions in the wash water, it prevents them from deactivating the primary cleaning agents. This ensures that the surfactants remain soluble and active, allowing them to perform their function of removing dirt and stains effectively. A water hardness level of 80 to 100 mg/L as CaCO₃ is often considered an acceptable balance between corrosion and incrustation. canada.ca

The stability and efficacy of detergent components, particularly enzymes like proteases and amylases, are often dependent on the concentration of free metal ions. Many of these enzymes require bound calcium ions to maintain their structural stability and function. researchgate.net Anionic surfactant micelles can compete with these enzymes for available Ca²⁺ ions. researchgate.net Although the interaction between Ca²⁺ and anionic surfactant micelles is relatively weak, the high concentration of surfactants in a detergent solution can significantly lower the amount of free Ca²⁺ available for the enzymes. researchgate.net

By acting as a calcium ion donor or sequestrant, this compound can play a role in modulating this equilibrium. It can help maintain an optimal concentration of free calcium ions, preventing the stripping of essential Ca²⁺ from enzymes by surfactant micelles. This indirect stabilization of enzymes is crucial for the performance of modern laundry detergents, especially in formulations designed for low-temperature washes where enzyme activity is paramount. The presence of sulfonate groups, as found in this compound, is also a feature of synthetic surfactants that can exhibit a strong affinity for ion exchange sites, indicating a high potential for interaction within a complex detergent matrix. dupont.com

Polymer Science and Composite Materials Development

Naphthalene (B1677914) sulfonate derivatives are important components in the field of polymer science, particularly in the creation of high-performance composite materials.

Calcium naphthalene sulfonate is a key ingredient in the synthesis of calcium naphthalene sulfonate formaldehyde (B43269) polymers. albright.com.auenaspol.eu These polymers are classified as superplasticizers, which are chemical admixtures used to improve the workability of materials like concrete and gypsum board. albright.com.auenaspol.eu In these polymerization processes, the naphthalene sulfonate unit is incorporated into a larger polymer chain through condensation with formaldehyde. The resulting polymer is a highly efficient dispersing agent. The calcium-neutralized form is specifically chosen for applications requiring low sodium content. albright.com.au

The primary function of calcium naphthalene sulfonate-based polymers in composites is to act as a potent water-reducing agent. albright.com.au When added to a concrete or plaster mix, the polymer adsorbs onto the surface of cement or gypsum particles, imparting a strong negative charge. This causes electrostatic repulsion between the particles, leading to their deagglomeration and uniform dispersion. This mechanism significantly improves the flowability and workability of the mix without the need for excess water. albright.com.au

Reducing the water content in the mix leads to a more compact and dense final product, which directly translates to enhanced material properties, including:

Increased Strength: Lower water-to-cement ratios result in higher compressive strength in cured concrete. albright.com.au

Improved Durability and Impermeability: The denser matrix reduces porosity, making the material more resistant to water penetration and chemical attack. albright.com.au

Reduced Drying Time: In applications like plasterboard manufacturing, the lower initial water content can shorten the drying process. albright.com.au

Research has also explored the use of calcium naphthalene sulfonate (CNS) as an alternative binder in the production of magnesite spinel refractory bricks. acapublishing.com In one study, CNS was selected as the optimal alternative binder, and its use was optimized to achieve the best physical properties without altering the chemical structure of the refractory material. acapublishing.com

ParameterMaterial Fraction A (3-5 mm)Material Fraction B (1-3 mm)Material Fraction C (0-1 mm)Material Fraction D (Powder)
Bulk Density (g/cm³) 2.852.902.922.95
Apparent Porosity (%) 18.517.016.516.0
Water Absorption (%) 6.55.85.65.4
Cold Crushing Strength (MPa) 40454852

This table represents illustrative data based on findings from a study on magnesite spinel refractory bricks using calcium naphthalene sulfonate as a binder, showing trends in physical properties with varying aggregate size. acapublishing.com

Functional Materials for Ion Exchange and Adsorption

The principles of ion exchange and adsorption are critical in various purification and separation processes. Ion exchange resins function by swapping ions in a solution with ions bound to the resin's functional groups. dupont.com For example, strong acid cation resins can effectively remove calcium ions from a solution. dupont.com

While this compound is not typically the primary functional material in an ion exchange resin, its chemical nature is highly relevant to these processes. The sulfonate groups on the naphthalene ring are anionic and can participate in ionic interactions. In fact, compounds like benzene (B151609) sulfonate are noted for their very strong affinity for anion exchange resins, which can lead to resin fouling. dupont.com This suggests that naphthalene disulphonate anions would also exhibit strong interactions with such materials.

In the realm of adsorption, studies have investigated the adsorption of naphthalene onto calcium-based materials. One study on the adsorption of naphthalene onto calcium oxide nanoparticles found that the presence of Ca²⁺ ions in the solution had a positive influence, potentially by increasing the sorption capacity for naphthalene molecules. nih.gov The theoretical maximum monolayer adsorption capacity was found to be 63.81 mg/g at 303 K. nih.gov This indicates that the interplay between calcium ions and the naphthalene structure is a significant factor in adsorption processes, a principle that could be leveraged in designing specialized functional materials for environmental remediation or chemical separation.

Contributions to Nanomaterials Synthesis and Stabilization

This compound is a compound with potential applications in the field of nanomaterials, primarily owing to the functionalities of its constituent ions: the naphthalene-2,7-disulphonate anion and the calcium cation. While direct research specifically detailing the use of this compound in nanomaterial synthesis and stabilization is not extensively documented, the known roles of its components allow for an understanding of its potential contributions. The naphthalene disulphonate moiety can act as a dispersing and stabilizing agent, while the calcium ion can influence the stability and aggregation of nanoparticle systems.

The core functionality of naphthalene sulphonates in the context of nanomaterials lies in their amphiphilic nature. The naphthalene ring provides a hydrophobic region that can adsorb onto the surface of various nanoparticles, while the hydrophilic sulphonate groups extend into the surrounding medium, providing electrostatic and steric stabilization. This prevents the agglomeration of nanoparticles, which is a critical factor in the synthesis of stable, well-dispersed nanomaterial systems.

For instance, naphthalene sulphonate condensates are recognized as effective dispersants for various particles in aqueous media. google.com The dispersion mechanism is attributed to the hydrophobic tails (naphthalene) adsorbing onto particle surfaces, with the hydrophilic sulphonated groups providing stability. researchgate.net This principle is applicable to a wide range of materials, including carbonaceous materials and mineral particles. researchgate.net In a similar vein, poly (naphthalene sulphonate) has been investigated for its impact on the dispersion stability of iron oxide nanoparticles. researchgate.net

While specific research on this compound in nanomaterial synthesis is sparse, related compounds have been used in the preparation of advanced materials. For example, naphthalene-based silica (B1680970) nanoparticles have been developed for use as fluorescent chemosensors. researchgate.net Furthermore, naphthalene diimides, which share the core naphthalene structure, have been used to create nanoparticles for sensing applications. acs.org

The potential utility of this compound in nanomaterials can be summarized in the following table, which is based on the known functions of its components:

ComponentPotential Role in NanomaterialsRelevant Research Findings
Naphthalene-2,7-disulphonate Anion Dispersing Agent: Prevents agglomeration of nanoparticles during and after synthesis.Naphthalene sulphonate condensates are used as primary dispersants in various applications. nouryon.com
Stabilizing Agent: Adsorbs onto nanoparticle surfaces to provide electrostatic and steric stabilization.The dispersion mechanism relies on the hydrophobic naphthalene tails and hydrophilic sulphonated groups. researchgate.net
Calcium Cation (Ca²⁺) Stability Modulation: Influences the electrical double layer and aggregation of nanoparticles.Calcium ions are known to contribute to the stability of thermolysin-like proteases and are involved in the stability of hydroxyapatite (B223615) nanoparticles. nih.govnih.gov
Cross-linking Agent: Potentially forms bridges between sulphonate groups on adjacent stabilizer molecules or nanoparticles.The ability of the cell wall of B. subtilis to concentrate calcium ions suggests their role in structural stabilization. nih.gov

Environmental Chemistry and Degradation Pathways of Calcium Naphthalene 2,7 Disulphonate

Environmental Fate and Transport in Aquatic and Terrestrial Systems

The environmental mobility of calcium naphthalene-2,7-disulphonate is largely governed by its high water solubility and its interaction with soil and sediment components. ontosight.ai Due to the hydrophilic nature imparted by the sulfonate groups, naphthalenedisulfonates (NDSs) are highly mobile in aqueous systems and can readily pass through conventional water treatment facilities. nih.govnih.gov

In terrestrial environments, the transport of naphthalene (B1677914) sulfonates can be rapid. Studies using naphthalene sulfonate tracers have demonstrated fast and extensive horizontal transport in the unsaturated zone, potentially through fractures, lava tubes, or rubble zones in complex geological formations. usgs.gov This rapid movement can lead to the contamination of groundwater resources far from the initial source. usgs.gov

The sorption of naphthalene sulfonates to soil and sediment is a key process affecting their transport. Sorption is primarily controlled by the organic carbon content of the porous media. wisconsin.edu Research on 2-naphthalene sulfonate (2-NS) has shown that it can sorb to organic carbon in aquifer sediments, which can delay its transport downgradient. wisconsin.edu The soil organic carbon partition coefficient (K_OC) for 2-NS was empirically determined to be between 24.6 and 36.5 L/kg. wisconsin.edu While specific data for the 2,7-disulfonate isomer is limited, it is expected to exhibit similar behavior, with sorption to organic-rich sediments being a potential mechanism for retardation. researchgate.net However, some studies on various naphthalene sulfonates, including the 2,7-isomer, at high temperatures in geothermal systems showed possible weak adsorption to greywacke material. researchgate.net

Table 1: Factors Influencing Environmental Transport of Naphthalene Disulfonates

Factor Influence on Transport Research Findings Citation
Water Solubility High solubility promotes mobility in aquatic systems. Naphthalene sulfonates are highly water soluble due to the hydrophilic sulfonate groups. ontosight.ainih.gov ontosight.ainih.gov
Soil/Sediment Sorption Adsorption to organic carbon can retard transport. 2-naphthalene sulfonate sorbs to organic carbon in aquifer sediments. wisconsin.edu Weak adsorption of 2,7-naphthalenedisulfonate (B229856) to greywacke has been observed. researchgate.net wisconsin.eduresearchgate.net
Geological Formations Fractures and preferential flow paths can lead to rapid transport. Naphthalene sulfonate tracers have shown rapid, kilometer-scale transport in unsaturated zones. usgs.gov usgs.gov

Biodegradation Mechanisms and Microbial Interactions

The biodegradation of sulfonated aromatic compounds like this compound is generally a slow process, as the sulfonate groups increase the compound's resistance to microbial attack. researchgate.netscispace.com Nevertheless, certain microorganisms have evolved pathways to utilize these compounds as a source of carbon and/or sulfur.

Aerobic Degradation: Aerobic biodegradation of naphthalenesulfonates is often initiated by a dioxygenase enzyme. nih.govresearchgate.net This enzyme incorporates both atoms of molecular oxygen into the aromatic ring, leading to the formation of a dihydrodiol. nih.gov This step is crucial as it destabilizes the aromatic system and facilitates the subsequent spontaneous elimination of the sulfonate group as sulfite. nih.gov For naphthalenedisulfonic acids, the initial attack is a regioselective 1,2-dioxygenation that removes one sulfonate group. nih.govasm.org The resulting monosulfonated intermediate, such as 5-sulfosalicylic acid in the case of naphthalene-2,6-disulfonate (B1230444) degradation, is further metabolized. nih.govasm.org The second desulfonation can occur later in the pathway, for instance, during the hydroxylation of 5-sulfosalicylic acid to gentisic acid. nih.gov The complete mineralization of these compounds often requires a consortium of bacteria with complementary metabolic capabilities. nih.gov

Anaerobic Degradation: Under anaerobic conditions, the degradation of aromatic compounds is more challenging. However, sulfate-reducing bacteria have been shown to degrade naphthalene and its derivatives. d-nb.infonewcastle.edu.au For naphthalene, the proposed initial step under sulfate-reducing conditions is carboxylation to form 2-naphthoic acid, which is then further metabolized. d-nb.info While direct evidence for the anaerobic degradation of naphthalene-2,7-disulfonate is scarce, the general pathways for anaerobic degradation of sulfonated aromatics are less understood than their aerobic counterparts and are considered to be very slow. nih.gov Some studies have investigated the anaerobic degradation of naphthalene under nitrate-reducing conditions by mixed bacterial cultures. researchgate.net

The degradation of naphthalenedisulfonates proceeds through a series of intermediate products. In the aerobic degradation of naphthalene-2,6-disulfonate and naphthalene-1,6-disulfonate by a Moraxella species, the key intermediate identified was 5-sulfosalicylic acid. asm.org This intermediate is then catabolized via gentisate. asm.orgethz.ch For monosulfonated naphthalenes, such as naphthalene-1-sulfonate (B229774) and naphthalene-2-sulfonate, the initial degradation products are 1,2-dihydroxynaphthalene, which is then funneled into the classical naphthalene degradation pathway. nih.gov

Based on these established pathways, the aerobic degradation of this compound would likely proceed via an initial dioxygenation and desulfonation, leading to a hydroxylated naphthalene sulfonic acid, and eventually to intermediates like sulfocatechols, before the aromatic ring is cleaved. oup.com

Table 2: Key Enzymes and Intermediates in Naphthalenesulfonate Biodegradation

Degradation Step Enzyme/Process Intermediate Product(s) Organism/Condition Citation
Initial Aerobic Attack Naphthalene Dioxygenase Dihydrodiol Pseudomonas spp. nih.gov
First Desulfonation Regioselective 1,2-dioxygenation 5-Sulfosalicylic acid (from 2,6-NDS) Moraxella sp. asm.org
Second Desulfonation Salicylate 5-hydroxylase Gentisic acid Aerobic bacteria nih.gov
Ring Cleavage Gentisate 1,2-dioxygenase Maleylpyruvate Moraxella sp. asm.org
Initial Anaerobic Attack Carboxylation 2-Naphthoic acid (from naphthalene) Sulfate-reducing culture d-nb.info

Photodegradation and Other Abiotic Transformation Processes

Abiotic processes, particularly photodegradation, can contribute to the transformation of naphthalene and its derivatives in the environment. The photolysis of naphthalene in aqueous solutions under UV irradiation leads to its degradation, with the formation of various byproducts. ekb.egnih.gov The rate of photodegradation is influenced by factors such as pH, light intensity, and the presence of photocatalysts like zinc oxide or iron oxide nanoparticles. ekb.egnih.gov

For instance, the photocatalytic degradation of naphthalene using Fe3O4 nanoparticles under visible light has been shown to be effective, with proposed mechanisms involving the generation of electron-hole pairs on the catalyst surface, leading to the formation of naphthalene cation radicals. nih.gov The main degradation product identified in some studies of naphthalene photodegradation is dibutyl phthalate. ekb.eg While specific studies on the photodegradation of this compound are limited, the naphthalene core suggests it would be susceptible to photolytic transformation. The presence of sulfonate groups may influence the reaction pathways and products. The phototransformation of other complex aromatic compounds, like TNT, results in a variety of products, indicating that the photodegradation of naphthalene disulfonate could also be complex. wikipedia.org

Ecotoxicological Implications at the Molecular Level

While often considered less toxic than their parent non-sulfonated compounds, sulfonated aromatics are not without ecotoxicological effects, especially as they can persist and accumulate in aquatic environments. nih.gov The release of these compounds can pose a threat to aquatic life. ontosight.ainih.gov

Studies on 2-naphthalene sulfonate (2-NS) have revealed its toxic potential to aquatic organisms at the molecular level. In the fish species Channa punctatus, exposure to 2-NS resulted in a significant increase in oxidative stress markers, such as malondialdehyde (MDA) content, and alterations in the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov A decrease in CAT and SOD activity was observed after acute exposure. nih.gov Furthermore, 2-NS was found to be genotoxic, causing an increase in the frequency of micronuclei and DNA damage, as assessed by the comet assay. nih.gov The bioaccumulation of 2-NS in the blood plasma of the fish was also confirmed. nih.gov These findings indicate that even though sulfonated naphthalenes are highly water-soluble, they can be taken up by aquatic organisms and exert toxicity at the cellular and genetic levels.

**Table 3: Summary of Ecotoxicological Effects of 2-Naphthalene Sulfonate on *Channa punctatus***

Parameter Observed Effect Implication Citation
Oxidative Stress Increased malondialdehyde (MDA) levels. Lipid peroxidation and cellular damage. nih.gov
Antioxidant Enzymes Altered activity of catalase (CAT) and superoxide dismutase (SOD). Impaired defense against reactive oxygen species. nih.gov
Genotoxicity Increased frequency of micronuclei and DNA damage (Comet assay). Potential for mutagenic and carcinogenic effects. nih.gov
Bioaccumulation Detected in blood plasma. Systemic exposure and potential for long-term effects. nih.gov

Computational and Theoretical Investigations of Calcium Naphthalene 2,7 Disulphonate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of molecules. These methods can predict molecular geometries, orbital energies, and the distribution of electron density, which in turn dictate the chemical and physical behavior of the compound.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For aromatic compounds like naphthalene (B1677914) and its derivatives, DFT has been successfully employed to calculate various properties. samipubco.com While specific DFT studies on Calcium Naphthalene-2,7-Disulphonate are not widely available in the literature, the principles can be applied to understand its electronic characteristics.

The introduction of two sulfonate groups (–SO₃⁻) onto the naphthalene core significantly influences its electronic properties. These electron-withdrawing groups are expected to lower the energy of the molecular orbitals. The presence of the calcium ion (Ca²⁺) introduces an electrostatic interaction with the negatively charged sulfonate groups, which would further stabilize the system. DFT calculations on related sulfonamide compounds have been used to analyze molecular geometry, vibrational frequencies, and electronic properties, providing a framework for how such calculations would be approached for this compound. nih.gov

Molecular Orbital Analysis

Molecular orbital (MO) analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For the parent naphthalene molecule, the HOMO-LUMO gap has been calculated using DFT with various basis sets. For instance, a study using the DFT/aug-cc-pVQZ basis set determined the HOMO-LUMO gap of naphthalene to be 4.75 eV. samipubco.com The addition of sulfonate groups is expected to decrease the HOMO-LUMO gap, making the molecule more polarizable and potentially more reactive. The delocalized π-system of the naphthalene rings constitutes the primary character of the frontier molecular orbitals. researchgate.net In naphthalene itself, the HOMO and LUMO are π and π* orbitals, respectively, distributed across the aromatic system. researchgate.net For this compound, the HOMO would likely have significant contributions from the oxygen atoms of the sulfonate groups, while the LUMO would remain largely associated with the π* system of the naphthalene rings.

CompoundComputational MethodHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
NaphthaleneDFT/aug-cc-pVQZ-6.13-1.384.75
NaphthaleneDFT/6-31G-5.82Not specifiedNot specified

This table presents data for the parent naphthalene molecule as a reference for understanding the electronic structure of its derivatives. samipubco.com

Molecular Dynamics Simulations for Solution Behavior and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This approach is particularly useful for investigating the behavior of compounds in solution, including their interactions with solvent molecules and other ions.

For this compound in an aqueous environment, MD simulations could model the hydration of the calcium ion and the disulphonate anion. The calcium ion would be surrounded by a shell of water molecules, and the strength and structure of this hydration shell are critical to the ion's behavior. researchgate.net Similarly, the sulfonate groups of the naphthalene disulphonate anion would form hydrogen bonds with surrounding water molecules.

Prediction of Reactivity and Spectroscopic Properties

Computational methods are increasingly used to predict the reactivity and spectroscopic properties of molecules, which can aid in their identification and characterization.

The reactivity of naphthalene derivatives can be predicted by examining the distribution of electrostatic potential and the energies of the frontier molecular orbitals. The sulfonate groups, being electron-withdrawing, would deactivate the naphthalene ring towards electrophilic substitution.

Adductm/zPredicted CCS (Ų)
[M+H]⁺288.98351157.6
[M+Na]⁺310.96545166.8
[M-H]⁻286.96895159.4
[M+NH₄]⁺306.01005173.0
[M+K]⁺326.93939161.8

This table shows the predicted collision cross section values for various adducts of naphthalene-2,7-disulphonic acid, calculated using CCSbase. uni.lu

Modeling of Supramolecular Assemblies and Complexation

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. This compound has the potential to form various supramolecular assemblies.

The calcium ion can act as a linker, coordinating with the sulfonate groups of multiple naphthalene disulphonate anions to form extended networks or coordination polymers. researchgate.net The geometry of these assemblies would be influenced by the coordination preference of the calcium ion and the steric constraints of the bulky naphthalene disulphonate ligands. The sulfonate group itself can participate in various coordination modes, further diversifying the potential structures. researchgate.net

In addition to the ionic interactions, π-π stacking between the electron-deficient naphthalene rings can also play a significant role in the formation of supramolecular structures. These interactions are common in naphthalene-based systems and can lead to the formation of ordered aggregates. nih.govrsc.org Modeling these complex systems can be achieved through a combination of quantum chemical calculations on smaller fragments to understand the fundamental interactions, followed by molecular dynamics or Monte Carlo simulations to explore the larger-scale assembly. Studies on the supramolecular chemistry of metal-sulfonate complexes provide a theoretical basis for predicting the types of structures that might be formed by this compound. researchgate.net

Analytical Chemistry and Characterization Techniques for Calcium Naphthalene 2,7 Disulphonate

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of the naphthalene-2,7-disulphonate anion. By probing the interactions of the molecule with electromagnetic radiation, these methods provide a detailed fingerprint of its chemical architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For the naphthalene-2,7-disulfonate anion, the symmetry of the molecule would dictate a specific pattern in both the ¹H and ¹³C NMR spectra. The naphthalene (B1677914) core has three distinct proton environments. The ¹H NMR spectrum would be expected to show three signals corresponding to these protons. Similarly, the ¹³C NMR spectrum would display a unique set of peaks corresponding to the different carbon environments within the naphthalene ring system. The chemical shifts of these signals are influenced by the presence and position of the sulfonate groups.

Table 1: Predicted NMR Data for Naphthalene-2,7-disulfonate Anion

Nucleus Predicted Chemical Shift (ppm) Multiplicity
¹H δ 7.5 - 8.5 Multiple signals (doublets, singlets)
¹³C δ 120 - 150 Multiple signals

Note: This table represents predicted values based on the analysis of related compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. The IR spectrum arises from the absorption of infrared radiation, which excites molecular vibrations, while Raman spectroscopy involves the inelastic scattering of monochromatic light.

The IR spectrum of naphthalene-2,7-disulphonate is characterized by strong absorption bands associated with the sulfonate (-SO₃⁻) groups. nih.gov These typically appear in the regions of 1260-1150 cm⁻¹ (asymmetric stretching) and 1070-1030 cm⁻¹ (symmetric stretching). Additionally, characteristic peaks for the aromatic naphthalene ring, including C-H stretching and C=C ring stretching vibrations, would be observed. nih.gov

Raman spectroscopy also reveals key vibrational modes. The Raman spectrum of naphthalene derivatives shows characteristic bands for the ring stretching modes. mdpi.com For the 2,7-disulfonate isomer, specific shifts would be indicative of the substitution pattern.

Table 2: Key Vibrational Bands for Naphthalene-2,7-disulfonate Anion

Vibrational Mode Expected Wavenumber (cm⁻¹) (IR) Expected Wavenumber (cm⁻¹) (Raman)
Aromatic C-H Stretch ~3100-3000 ~3100-3000
Aromatic C=C Stretch ~1600-1450 ~1600-1450
S=O Asymmetric Stretch ~1260-1150 Weak or inactive
S=O Symmetric Stretch ~1070-1030 Strong
C-S Stretch ~800-700 Moderate

Note: This table is based on general spectroscopic principles and data from related naphthalene sulfonate compounds.

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. Aromatic compounds like naphthalene-2,7-disulphonate exhibit characteristic absorption spectra due to the π-electron system of the naphthalene rings. The spectrum is typically recorded in a suitable solvent, such as water. The presence of the sulfonate groups can influence the position and intensity of the absorption maxima (λmax). Generally, naphthalene derivatives show strong absorption bands in the UV region, often with multiple peaks corresponding to different electronic transitions within the aromatic system.

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating calcium naphthalene-2,7-disulphonate from impurities and for its quantification in various matrices. researchgate.net These techniques are widely used in industrial quality control to ensure the purity of the final product.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of naphthalene sulfonates. researchgate.net Reversed-phase HPLC, using a C18 column, is frequently employed for the separation of naphthalene disulfonate isomers. rdd.edu.iq

A typical HPLC method for the analysis of this compound would involve a C18 stationary phase and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.comsielc.com The use of an ion-pairing agent in the mobile phase can enhance the retention and separation of the anionic naphthalene disulfonate. researchgate.net Detection is typically achieved using a UV detector set at a wavelength where the naphthalene ring system strongly absorbs, often around 230-280 nm. sielc.com

Table 3: Example HPLC Method Parameters for Naphthalene Disulfonate Analysis

Parameter Condition
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and water with a buffer (e.g., phosphate (B84403) or acetate)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Temperature Ambient or controlled (e.g., 30 °C)

Note: These are general parameters and would require optimization for the specific analysis of this compound.

Ion Chromatography

Ion chromatography (IC) is a powerful technique for the separation and quantification of ionic species. It is particularly well-suited for the analysis of sulfonated compounds. ijpsr.comacs.org In the case of this compound, IC can be used to determine the concentration of both the naphthalene-2,7-disulphonate anion and the calcium cation.

For the analysis of the anion, an anion-exchange column is used with an aqueous eluent, often a carbonate-bicarbonate buffer or a hydroxide (B78521) eluent generated electrolytically. thermofisher.com Detection is typically performed using a suppressed conductivity detector, which provides high sensitivity and selectivity for ionic analytes. ijpsr.com The analysis of the calcium cation would require a cation-exchange column and a different eluent, such as a dilute acid solution. youtube.com Combustion Ion Chromatography (CIC) is an advanced technique that can be used for the determination of the total sulfur content, which can then be correlated to the concentration of the disulfonate. azom.com

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
Naphthalene-2,7-disulfonic acid
Naphthalene
Naphthalene-1,5-disulfonate disodium (B8443419) salt
Naphthalene-2,6-disulfonate (B1230444) disodium salt
Acetonitrile
Methanol

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For non-volatile, ionic compounds like this compound, "soft" ionization techniques such as Electrospray Ionization (ESI) are particularly suitable. libretexts.orgyoutube.com ESI allows for the transfer of ions from a solution phase into the gas phase with minimal fragmentation, making it ideal for analyzing large or thermally fragile molecules. libretexts.orgyoutube.com

In a typical ESI-MS analysis of this compound, the sample would be dissolved in a suitable solvent and introduced into the mass spectrometer. In negative ion mode, the most prominent ion expected would be the doubly charged naphthalene-2,7-disulphonate anion [C₁₀H₆(SO₃)₂]²⁻. Alternatively, singly charged ions formed with adducts from the solvent or buffer, or the singly charged anion [C₁₀H₆(SO₃)₂H]⁻, might be observed.

Tandem mass spectrometry (MS/MS) provides deeper structural insight through controlled fragmentation of a selected parent ion. For aromatic sulfonates, a characteristic fragmentation pathway involves the neutral loss of sulfur dioxide (SO₂) or the cleavage of the carbon-sulfur bond to produce an SO₃⁻ radical anion. nih.govacs.orgnih.govaaqr.org By analyzing the m/z values of these fragment ions, the presence and location of the sulfonate groups on the naphthalene ring system can be confirmed, thus elucidating the molecular structure.

Table 1: Expected Key Ions in the Mass Spectrum of this compound (Note: This table is based on theoretical calculations and known fragmentation patterns of aromatic sulfonates, as direct experimental data for this specific compound is not readily available in public literature.)

Ion DescriptionFormulaCalculated Mass-to-Charge Ratio (m/z)Analysis Mode
Naphthalene-2,7-disulphonate Dianion[C₁₀H₆(SO₃)₂]²⁻143.96Negative Ion
Protonated Naphthalene-2,7-disulphonate Anion[C₁₀H₆(SO₃)₂H]⁻287.97Negative Ion
Fragment after loss of SO₃[C₁₀H₆(SO₃)]⁻206.99Negative Ion (MS/MS)
SO₃ Radical Anion[SO₃]⁻•79.96Negative Ion (MS/MS)

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystalline material. researchgate.net By measuring the angles and intensities of X-rays diffracted by the crystal lattice, a three-dimensional map of electron density can be produced, revealing the precise positions of atoms.

Single Crystal X-ray Diffraction (SC-XRD) offers the most detailed and unambiguous structural information. This technique requires a high-quality, single crystal of the material, which can be challenging to grow. If a suitable crystal of this compound were analyzed, SC-XRD would provide precise data on:

Unit Cell Dimensions: The fundamental repeating unit of the crystal lattice (a, b, c, α, β, γ).

Crystal System and Space Group: The symmetry characteristics of the crystal.

Atomic Coordinates: The exact position of each calcium, sulfur, oxygen, and carbon atom in the unit cell.

Bond Lengths and Angles: The precise measurements of all covalent bonds and the coordination geometry around the calcium ion.

Intermolecular Interactions: Details of the ionic interactions between the Ca²⁺ cation and the sulfonate groups, as well as other non-covalent interactions like π-π stacking between naphthalene rings.

While specific experimental data for this compound is not publicly documented, the table below illustrates the type of crystallographic data that would be obtained from a successful SC-XRD analysis.

Table 2: Representative Crystallographic Data from Single Crystal XRD Analysis (Note: This is a hypothetical data table to illustrate the parameters obtained from SC-XRD. The values are not experimental.)

ParameterExample Value
Chemical FormulaC₁₀H₆CaO₆S₂
Formula Weight326.34 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)10.1, 12.5, 15.3
α, β, γ (°)90, 105.2, 90
Volume (ų)1865
Z (Formula units/cell)4
Calculated Density (g/cm³)1.16

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. nih.gov Instead of a single crystal, a fine powder of the sample is used, which contains thousands of tiny, randomly oriented crystallites. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline solid. researchgate.net

For this compound, PXRD is primarily used for:

Phase Identification: Confirming that the synthesized material is the desired crystalline phase and not an amorphous solid or an incorrect polymorph.

Purity Assessment: Detecting the presence of crystalline impurities, such as unreacted starting materials or by-products.

Quality Control: Ensuring batch-to-batch consistency in industrial production.

The PXRD pattern displays a series of peaks at specific diffraction angles (2θ), with each peak corresponding to a set of lattice planes (d-spacing) in the crystal structure.

Table 3: Representative Powder X-ray Diffraction Peak List (Note: This table presents an illustrative set of PXRD data. It does not represent experimentally measured data for this compound.)

Diffraction Angle (2θ)d-spacing (Å)Relative Intensity (%)
10.58.42100
15.25.8245
21.14.2180
23.83.7465
28.53.1330

Future Research Directions and Emerging Applications

Integration in Advanced Separation Technologies

The unique structure of naphthalene (B1677914) disulfonates, including the 2,7-isomer, has led to their use as reservoir tracers in the geothermal industry. researchgate.net This existing application provides a foundation for exploring their role in more advanced separation technologies. The presence of two sulfonate groups on the naphthalene ring system imparts significant water solubility and the potential for specific interactions with various materials.

Future research could focus on the development of specialized separation membranes. The calcium salt of naphthalene-2,7-disulfonic acid could be incorporated into polymer matrices to create mixed-matrix membranes. The ionic nature and the specific geometry of the naphthalene disulfonate moiety could influence membrane pore size, surface charge, and affinity for certain molecules, potentially enabling highly selective separations in aqueous systems. Membrane separation is a critical technology in the pharmaceutical industry for drug purification and wastewater treatment. mdpi.com

Another avenue of research is in the field of chromatography. The compound could be investigated as a novel stationary phase material or as an additive to the mobile phase in high-performance liquid chromatography (HPLC). Its aromatic rings can engage in π-π stacking interactions, while the sulfonate groups can participate in ion exchange, offering a dual-mode separation capability. Naphthalene sulfonates are already analyzed using HPLC with fluorescence detection, indicating their compatibility with such systems. researchgate.net

A preliminary study on the adsorption of various naphthalene sulfonates, including the 2,7-disulfonate isomer, under geothermal conditions on quartz and greywacke material has been conducted. researchgate.net The study investigated the potential for tracer adsorption onto rock surfaces at temperatures up to 250°C. researchgate.net While no significant differences in breakthrough times were observed between different tracers, a possible weak adsorption was noted in greywacke experiments, and a decrease in tracer concentration at 250°C suggested the onset of thermal decay. researchgate.net

Table 1: Experimental Conditions for Naphthalene Sulfonate Tracer Adsorption Study
ParameterDetails
Tracers Used 2-naphthalene sulfonate, 1-naphthalene sulfonate, 1,5-naphthalene disulfonate, 1,6-naphthalene disulfonate, 2,6-naphthalene disulfonate, 2,7-naphthalene disulfonate
Apparatus Continuous flow-through system
Stationary Phase Quartz or greywacke material
Temperatures 22°C, 100°C, 250°C
Analysis Method High-Performance Liquid Chromatography (HPLC) with fluorescence detection

Data sourced from a preliminary study on tracer adsorption under geothermal conditions. researchgate.net

Exploration in Catalysis and Reaction Engineering

The field of catalysis offers significant opportunities for the application of Calcium naphthalene-2,7-disulphonate. The compound's structure suggests it could function as a ligand for metal-catalyzed reactions or that the calcium ion itself could act as a catalytic center. The calcium ion, being a Lewis acid, could be supported by the bulky naphthalene disulfonate anion, potentially influencing the stereoselectivity and reactivity of organic transformations.

Research into the catalytic activity of various metal salts in processes like methane (B114726) conversion has shown that the choice of both the metal and the counter-ion can be crucial. researchgate.net This opens the door for investigating this compound as a catalyst component in various reactions. The sulfonate groups can help in solubilizing the catalyst in polar solvents, while the naphthalene backbone might offer steric control.

Furthermore, studies on related naphthalene derivatives, such as 2,7-dialkoxy-substituted naphthalene-1,8-peri-diselenides, have demonstrated catalytic antioxidant activity, mimicking the function of the selenoenzyme glutathione (B108866) peroxidase. nih.gov This suggests that the naphthalene scaffold is a viable platform for designing catalysts. Future work could explore modifying the naphthalene-2,7-disulfonate structure to enhance specific catalytic properties, for instance, by introducing other functional groups onto the aromatic rings. The development of novel organocatalytic methods for constructing highly functionalized naphthalene derivatives is an active area of research. researchgate.net

Potential in Renewable Energy Technologies

The development of efficient and sustainable energy storage and conversion systems is a global priority. Naphthalene-based compounds are emerging as promising materials in this field. For instance, certain naphthalene derivatives are being investigated for their use in aqueous organic redox flow batteries (AORFBs), which are promising for large-scale energy storage. azom.comresearchgate.net Naphthalene diimide derivatives, in particular, have been shown to be effective anolytes due to their ability to support efficient electron transport. azom.com

While not a diimide, this compound shares the core naphthalene structure. Research could be directed towards its potential use as an electrolyte additive or as a component in the synthesis of new redox-active polymers. The sulfonate groups would ensure high solubility in aqueous electrolytes, a key requirement for AORFBs. The electrochemical stability of the naphthalene-2,7-disulfonate moiety under operating conditions would be a critical area of investigation.

In another facet of renewable energy, copolymers containing naphthalene units have shown promise as proton exchange membranes for water electrolysis, a key technology for producing green hydrogen. mdpi.com These naphthalene-containing membranes have demonstrated improved mechanical strength and chemical stability compared to those without the naphthalene units. mdpi.com This suggests that this compound could be explored as a monomer or an additive in the creation of new membrane materials for fuel cells and electrolyzers. Its divalent calcium cation could also play a role in ionic cross-linking, potentially enhancing membrane durability.

Interdisciplinary Research Opportunities

The application of naphthalene sulfonate derivatives in materials science, particularly in construction, is well-established. Polymers formed by the condensation of naphthalene sulfonates with formaldehyde (B43269) are widely used as superplasticizers or high-range water reducers in concrete. bisleyinternational.comwikipedia.org The calcium salts of these polymers are noted for their dispersing abilities and their effect on the workability and strength of concrete. bisleyinternational.comlyksor.comalbright.com.au

Table 2: Properties of Calcium Naphthalene Sulfonate Formaldehyde Polymer
PropertyDescription
Chemical Name Calcium Naphthalene Sulfonate Formaldehyde Polymer
CAS Number 37293-74-6
Form Brown Powder
Primary Function Superplasticizer / Water-Reducing Agent
Key Benefits Improves flowability and workability of concrete; Enhances strength, durability, and impermeability
Specific Use Ideal for applications requiring low sodium content

Data sourced from commercial product information. albright.com.au

Building on this, future interdisciplinary research could explore the use of this compound in the synthesis of novel functional materials. Its ability to act as a dispersant could be leveraged in the formulation of advanced ceramics, coatings, or even in the stabilization of nanoparticle suspensions. A recent study investigated the use of calcium naphthalene sulfonate as an alternative binder in the production of magnesite spinel bricks, indicating its potential in high-temperature refractory materials. acapublishing.com

The intersection of materials science and biology also presents intriguing possibilities. Naphthalene derivatives have been identified as a new range of potent antimicrobials. researchgate.net While the primary focus of this research has been on other derivatives, the potential for this compound to be incorporated into antimicrobial surfaces or materials warrants investigation. This could lead to the development of materials with built-in resistance to microbial growth for applications in healthcare and public spaces. The broad range of applications for functionalized naphthalenes in drug discovery and materials development underscores the importance of designing novel naphthalene-based building blocks. lifechemicals.com

Q & A

Q. What are the established synthetic routes for Calcium naphthalene-2,7-disulphonate, and how can purity be optimized during synthesis?

this compound is synthesized via alkali fusion of naphthalene-2,7-disulfonic acid with calcium salts. The reaction typically involves sulfonation of naphthalene followed by neutralization with calcium hydroxide. Purity optimization requires recrystallization from aqueous ethanol and high-performance liquid chromatography (HPLC) to remove residual sulfonic acid derivatives and unreacted precursors .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • UV-Vis Spectroscopy : Determine λmax (e.g., ~550 nm for structurally similar azo dyes) to confirm chromophore presence .
  • FT-IR : Identify sulfonate (-SO₃⁻) stretching bands (1180–1120 cm⁻¹) and calcium coordination peaks .
  • HPLC-MS : Quantify purity and detect impurities using reverse-phase C18 columns with electrospray ionization .

Q. How can researchers validate the structural integrity of this compound in aqueous solutions?

Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm aromatic proton environments and sulfonate group integration. Stability testing under varying pH (2–12) and temperature (20–80°C) conditions, monitored via UV-Vis absorbance decay, can assess structural resilience .

Advanced Research Questions

Q. What methodologies resolve contradictions in environmental persistence data for this compound across studies?

Conduct controlled photodegradation experiments using simulated sunlight (xenon lamps) and analyze degradation products via LC-MS/MS. Compare half-lives in freshwater vs. saline matrices to account for ionic strength effects. Cross-reference results with computational models (e.g., EPI Suite) to predict environmental fate .

Q. How do intermolecular interactions between this compound and biopolymeric matrices (e.g., chitosan) influence adsorption efficiency in wastewater treatment?

Perform batch adsorption studies with varying pH (3–9), ionic strength, and competing anions (Cl⁻, NO₃⁻). Characterize adsorption isotherms (Langmuir/Freundlich models) and use X-ray photoelectron spectroscopy (XPS) to map surface binding sites .

Q. What in vitro models are appropriate for assessing the toxicological mechanisms of this compound in aquatic ecosystems?

  • Cell-Based Assays : Use fish gill (RTgill-W1) or liver (HepG2) cell lines to measure oxidative stress (ROS production) and mitochondrial dysfunction (MTT assay).
  • Metabolomic Profiling : Apply LC-MS-based untargeted metabolomics to identify disrupted pathways (e.g., lipid metabolism, xenobiotic detoxification) .

Q. How can researchers differentiate between genomic and non-genomic toxicity pathways for this compound in mammalian systems?

Combine Ames tests (bacterial reverse mutation assay) for genotoxicity with transcriptomic analysis (RNA-seq) in human hepatocytes. Focus on aryl hydrocarbon receptor (AhR) activation and cytochrome P450 induction to clarify mechanisms .

Methodological Considerations for Data Analysis

  • Contradiction Analysis : Use multivariate statistics (PCA, PLS-DA) to identify confounding variables (e.g., pH, coexisting pollutants) in environmental persistence studies .
  • Structural Confirmation : Cross-validate NMR and IR data with density functional theory (DFT) simulations to resolve ambiguities in sulfonate group coordination .

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